molecular formula C13H18N2 B3039639 (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine CAS No. 124257-63-2

(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine

Cat. No.: B3039639
CAS No.: 124257-63-2
M. Wt: 202.3 g/mol
InChI Key: ANFFEGIUXFJRJN-UHFFFAOYSA-N
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Description

(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine (CAS 124257-63-2) is a high-purity heterocyclic amine compound with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . This benzyl-substituted tetrahydropyridine derivative serves as a valuable building block in organic synthesis and pharmaceutical intermediate research . Its structural features make it a scaffold of interest in medicinal chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) . Scientific investigations into structurally related 1-benzyl tetrahydropyridine compounds have demonstrated potent in vitro biological activities, including significant effects against the NF54 strain of Plasmodium falciparum , the parasite responsible for malaria, with IC₅₀ values as low as 0.13 μM . Some analogues also show activity against Trypanosoma brucei rhodesiense , which causes Human African Trypanosomiasis . The compound is offered with a high purity level of 99% and is handled according to standard safety precautions . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-7H,4,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFFEGIUXFJRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197895
Record name 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124257-63-2
Record name 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124257-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,6-Tetrahydro-1-(phenylmethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine typically involves the reaction of benzylamine with a suitable tetrahydropyridine precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Scientific Research Applications of (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine

This compound, a chemical compound with the molecular formula C13H18N2C_{13}H_{18}N_2 and a molecular weight of 202.30 g/mol, has applications in scientific research across various fields. Its primary applications lie in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

Synthesis of Complex Molecules This compound can be used to create more complex structures with specific properties for various applications.

Reagent in Organic Reactions It participates in different types of reactions, such as oxidation, reduction, and substitution, allowing for the introduction of various functional groups. Oxidation can yield N-oxides, while reduction can produce saturated amines, and substitution reactions can lead to a wide range of derivatives. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Biology

The compound is studied for its interactions with biological systems and its effects on cellular processes. Its mechanism of action involves interaction with specific molecular targets and pathways, potentially binding to receptors or enzymes and modulating their activity, leading to various physiological effects.

Medicine

This compound is investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry

Mechanism of Action

The mechanism of action of (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Similarity Score* Key Properties
(1-Benzyl-...)methanamine (124257-63-2) C₁₃H₁₈N₂ 1-Benzyl, 3-methanamine ~202.30 (calculated) Reference (1.00) High lipophilicity, potential CNS activity
1-Benzyl-4-methyl-... HCl (32018-57-8) C₁₃H₁₈ClN 1-Benzyl, 4-methyl, HCl salt Not reported 0.97 Improved solubility, steric hindrance
(1-Methyl-...)dihydrochloride (2803861-35-8) C₇H₁₆Cl₂N₂ 1-Methyl, dihydrochloride 199.12 N/A Reduced lipophilicity, enhanced stability
Methyl 3-(1-Benzyl-...)propanoate C₁₆H₂₁NO₂ 3-Propanoate ester 259.34 N/A Prodrug potential, ester hydrolysis

*Similarity scores based on structural fingerprints (e.g., Tanimoto coefficient) from .

Implications for Drug Discovery and Development

The structural nuances of this compound and its analogs highlight critical considerations for drug design:

  • Similarity Assessment : Computational methods for similarity comparison (e.g., fingerprint-based vs. shape-based approaches) can yield divergent results, affecting virtual screening outcomes .
  • Functional Group Trade-offs : While the benzyl group favors CNS targeting, its replacement with polar groups (e.g., esters or salts) may optimize pharmacokinetics for peripheral targets.
  • Metabolic Considerations : Oxime or methylidene derivatives (e.g., CAS 2138396-08-2 ) suggest metabolic pathways requiring evaluation in stability assays.

Biological Activity

(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine, with the CAS number 124257-63-2, is a chemical compound characterized by the molecular formula C13H18N2C_{13}H_{18}N_{2} and a molecular weight of 202.30 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities and therapeutic applications.

PropertyValue
IUPAC Name(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanamine
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
CAS Number124257-63-2

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with a tetrahydropyridine precursor under controlled conditions. The specific methods employed can vary but generally include optimizing reaction conditions and purification techniques to ensure high yield and purity of the compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors or enzymes, which can lead to various physiological effects. Notably, its structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Research Findings

Recent studies have explored the compound's effects on cellular processes and its potential therapeutic properties:

  • Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. This compound may share similar attributes due to its structural similarities with known neuroprotective agents.
  • Antidepressant Activity : Some studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models. This opens avenues for investigating this compound as a potential candidate for treating depression .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress in various diseases .

Case Studies

Several case studies have highlighted the biological significance of related compounds:

  • A study demonstrated that tetrahydropyridine derivatives could enhance cognitive function in rodent models by modulating cholinergic signaling pathways.
  • Another investigation reported that specific structural modifications in tetrahydropyridine compounds resulted in improved binding affinity to serotonin receptors, suggesting potential applications in mood disorders.

Comparative Analysis

To further understand the uniqueness of this compound compared to similar compounds:

Compound NameStructure SimilarityBiological Activity
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamineModerateNeurotoxic properties
1-Methyl-4-phenylpyridinium (MPP+)HighNeurotoxin used in Parkinson's research

The distinct substitution pattern of this compound contributes to its unique chemical and biological properties compared to these related compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via alkylation of pyridine derivatives using formaldehyde and ammonia/primary amines under acidic or basic conditions. Key steps include imine intermediate formation followed by reduction. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .
  • Critical Parameters : Temperature control (to avoid side reactions), pH optimization, and selection of reducing agents (e.g., NaBH₄ or LiAlH₄). Purification via distillation or chromatography ensures high purity .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation of this compound?

  • Techniques :

  • NMR : For confirming amine and benzyl group positions.
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, especially for resolving tetrahydropyridine ring conformations .
  • Mass Spectrometry : Exact mass determination (e.g., 193.010220 g/mol) to verify molecular formula .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Ligand Design : Structural analogs (e.g., Xanomeline) suggest potential as CNS-targeting ligands due to the benzyl-tetrahydropyridine scaffold .
  • Bioactivity Screening : Used in assays targeting enzymes or receptors (e.g., acetylcholinesterase or dopamine receptors) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in pharmacological data for this compound?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Study binding stability with receptors (e.g., using 3D models from CAS 262295-96-5 analogs) .
  • Docking Studies : Compare binding modes across inconsistent datasets to identify key interactions (e.g., hydrogen bonding with triazole derivatives) .
    • Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ values) .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methods :

  • Chiral Catalysts : Use of (R)- or (S)-specific catalysts during imine reduction .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., amylose-based) for separating enantiomers .
    • Analysis : Circular Dichroism (CD) spectroscopy to confirm enantiomeric excess .

Q. How do structural modifications (e.g., methyl or triazole substitutions) alter the compound’s physicochemical properties?

  • Case Study :

  • Triazole Derivatives : Substitution at the phenyl ring (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) increases hydrophilicity and binding affinity for metal ions .
  • Methyl Groups : Trimethylpyridine analogs show enhanced metabolic stability compared to non-methylated derivatives .

Analytical and Safety Considerations

Q. What validated analytical methods ensure quality control during synthesis?

  • GC/MS : For quantifying intermediates and final product purity (e.g., validated parameters: linearity R² > 0.99, recovery 95–105%) .
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) for monitoring reaction progress .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Classify as hazardous organic waste; incineration via licensed facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine
Reactant of Route 2
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine

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